molecular formula C15H12O4 B020845 Hydrangenol CAS No. 480-47-7

Hydrangenol

Cat. No. B020845
CAS RN: 480-47-7
M. Wt: 256.25 g/mol
InChI Key: DGKDFNDHPXVXHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydrangenol synthesis involves the incorporation of acetate and phenylpropanoid compounds, with roots of Hydrangea macrophylla showing a prominent ability to synthesize hydrangenol from acetate and cinnamic acid derivatives. Advanced synthetic approaches have facilitated the construction of hydrangenol and related compounds through directed C-H bond functionalization, offering a unified approach to formal syntheses of various natural products, including hydrangenol. This highlights the evolving methodologies in organic synthesis aiming at the efficient production of hydrangenol and structurally related compounds.

Molecular Structure Analysis

The molecular structure of hydrangenol has been determined through extensive NMR spectroscopy and crystallographic analysis, revealing its unique dihydroisocoumarin framework. The structure elucidation of hydrangenol and its derivatives underscores the complexity and diversity of natural products, providing insights into their functional roles at the molecular level.

Chemical Reactions and Properties

Hydrangenol undergoes various chemical reactions that are central to its biological activities. For instance, its role in inhibiting nitric oxide production involves the suppression of NF-κB pathway and activation of the Nrf2-mediated HO-1 pathway. These chemical interactions underline the therapeutic potential of hydrangenol in treating inflammatory diseases.

Physical Properties Analysis

Although specific studies focusing on the physical properties of hydrangenol are limited, the general understanding of dihydroisocoumarins suggests that their physical characteristics, including solubility, crystallinity, and stability, play significant roles in their biological activities and applications.

Chemical Properties Analysis

The chemical properties of hydrangenol, such as its reactivity towards various biological targets, are crucial for its pharmacological effects. Its ability to interact with cellular components and modulate biochemical pathways is a testament to the chemical versatility of natural products and their importance in drug discovery and development.

  • Studies on hydrangenol's synthesis, molecular structure, and chemical properties highlight the compound's significance and potential applications (Ibrahim & Towers, 1960), (Shin et al., 2018).
  • The anti-inflammatory and anti-cancer activities of hydrangenol are explored through its effects on cellular pathways and cancer cell lines (Kim et al., 2013).
  • The synthetic approaches towards hydrangenol emphasize the advancements in organic synthesis techniques, contributing to the efficient production of natural product derivatives (Grandhi et al., 2018).

Future Directions

While specific future directions for Hydrangenol research are not detailed in the available resources, its demonstrated anti-inflammatory effects suggest potential for further exploration in the treatment of inflammatory conditions .

properties

IUPAC Name

8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKDFNDHPXVXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963981
Record name (±)-Hydrangenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrangenol

CAS RN

480-47-7
Record name 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrangenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Hydrangenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRANGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
791
Citations
RK Ibrahim, GHN Towers - Canadian Journal of Biochemistry …, 1960 - cdnsciencepub.com
… Hydrangenol glucoside was isolated and identified from the flowers of Hydrangea rnacrophylla Ser. The free isocouniarin, hydrangenol, … relatively good precursors of hydrangenol-C14, …
Number of citations: 42 cdnsciencepub.com
Y Gho, SS Shin, YH Choi, K Ko, WJ Kim… - Animal cells and …, 2019 - Taylor & Francis
… in the presence of hydrangenol in ex vivo aortic ring assay. Taken together, hydrangenol possesses a potent antiangiogenesis potential; thus we believe that hydrangenol may be …
Number of citations: 16 www.tandfonline.com
SS Shin, MC Ko, YJ Park, B Hwang, SL Park… - EXCLI …, 2018 - ncbi.nlm.nih.gov
… the effect of hydrangenol on oncogenesis. In this study, we evaluated the anti-cancer activity of hydrangenol against the EJ bladder cancer cell line. Hydrangenol significantly inhibited …
Number of citations: 14 www.ncbi.nlm.nih.gov
HJ Kim, CH Kang, RGPT Jayasooriya… - International …, 2016 - Elsevier
… hydrangenol-induced NF-κB inhibition might be a key regulator of iNOS expression. Furthermore, our data showed that hydrangenol … Hydrangenol also promoted nuclear translocation …
Number of citations: 31 www.sciencedirect.com
K NOZAWA, M YAMADA, Y TSUDA… - Chemical and …, 1981 - jstage.jst.go.jp
Various natural S-hydroxyisocournarin derivatives, La, oosponol (1), oospolactone (2), d-phyllodulcin (01-4) and dl-hydrangenol (dl—S), were examined for antifungal activity. Several …
Number of citations: 173 www.jstage.jst.go.jp
DB Myung, HS Han, JS Shin, JY Park, HJ Hwang… - Nutrients, 2019 - mdpi.com
… hydrangenol inhibited the phosphorylation of STAT1 and c-Fos and c-Jun, subunits of AP-1 (Figure 7A). We further demonstrated that hydrangenol … elucidated that hydrangenol might …
Number of citations: 41 www.mdpi.com
M Günes, A Speicher - Tetrahedron, 2003 - Elsevier
… on an efficient synthetic route by which hydrangenol (1), … As the first step in the synthesis of hydrangenol (1) we … trifluoroacetic acid gave the benzyl protected hydrangenol 6 in 87% yield. …
Number of citations: 19 www.sciencedirect.com
H Kakegawa, H Matsumoto, T Satoh - Planta Medica, 1988 - thieme-connect.com
Antiallergic drugs such as disodium cromoglycate (DSCG) and tranilast are strong inhibitors of hyaluronidase. On developing new active antiallergic agents, we aimed principally at the …
Number of citations: 74 www.thieme-connect.com
RK Ibrahim, GHN Towers - Canadian Journal of Biochemistry …, 1962 - cdnsciencepub.com
… , hydrangenol, when these compounds were administered to Ilydrangea macrophylla. Although no attempts were inade to degrade the sanlples of hydrangenol-… samples of hydrangenol-…
Number of citations: 28 cdnsciencepub.com
W Zhang, J Shi, A Meng - Am. J. Pharm, 2017 - latamjpharm.org
Hydragenol is a natural coumarin derivative found in Hydrangea macrophylla. To discover effective therapeutics for cerebral ischemia-reperfusion injury, we investigated the protective …
Number of citations: 1 www.latamjpharm.org

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